

Comparative analysis of different grades of HPMC for controlled release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxypropylmethylcellulose*

Cat. No.: *B13716658*

[Get Quote](#)

A Comparative Analysis of HPMC Grades for Controlled Drug Release

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropyl Methylcellulose (HPMC) is a cornerstone excipient in the formulation of oral controlled-release dosage forms. Its versatility, robustness, and favorable safety profile have made it a popular choice for formulators. The controlled-release properties of HPMC are primarily dictated by its viscosity, which is a function of its molecular weight. Higher viscosity grades of HPMC hydrate to form a stronger, more resilient gel barrier, which slows down the rate of drug diffusion and polymer erosion, thereby sustaining the drug release over a longer period.[\[1\]](#)[\[2\]](#) This guide provides a comparative analysis of different grades of HPMC, supported by experimental data, to aid in the selection of the most appropriate grade for a desired controlled-release profile.

The Role of HPMC Viscosity in Controlled Release

When a tablet containing HPMC is ingested, the polymer at the surface hydrates to form a viscous gel layer. This gel layer acts as a diffusion barrier, regulating the influx of water and the efflux of the dissolved drug. The rate of drug release is influenced by a combination of diffusion through the gel layer and erosion of the gel layer itself.[\[1\]](#)

The viscosity of the HPMC grade is a critical determinant of the gel layer's properties and, consequently, the drug release kinetics.[\[2\]](#)

- Low Viscosity Grades (e.g., HPMC K100LV): These grades form a less viscous and weaker gel layer, resulting in a faster rate of drug release. They are often suitable for shorter-acting sustained-release formulations or for drugs with lower solubility where a faster initial release is desired.[\[1\]](#)[\[3\]](#)
- Medium Viscosity Grades (e.g., HPMC K4M, HPMC K15M): These grades offer a balance between gel strength and drug release rate. They are widely used for achieving 12-hour or 24-hour release profiles for a variety of drugs.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- High Viscosity Grades (e.g., HPMC K100M): These grades form a highly viscous and robust gel layer, leading to a significantly slower drug release rate. They are ideal for drugs requiring a very slow and prolonged release over an extended period, or for highly soluble drugs where rapid release needs to be effectively controlled.[\[1\]](#)[\[3\]](#)

Comparative Dissolution Data

The following tables summarize the in-vitro dissolution data from various studies, demonstrating the impact of different HPMC grades on the release of different model drugs. It is important to note that the drug release profile is also influenced by other factors such as the drug's solubility, the drug-to-polymer ratio, and the presence of other excipients.[\[1\]](#)[\[5\]](#)

Table 1: Cumulative % Drug Release of Naproxen Sodium from Matrix Tablets with Different HPMC Grades and Concentrations[\[1\]](#)

Time (hours)	HPMC K4M (10%)	HPMC K4M (15%)	HPMC K4M (20%)	HPMC K15M (15%)	HPMC K15M (20%)
1	~40%	~35%	~30%	~25%	~20%
2	~60%	~50%	~45%	~40%	~35%
4	>98%	~75%	~65%	~60%	~55%
6	-	>98%	~85%	~75%	~70%
8	-	-	>98%	~90%	~80%
12	-	-	-	>97%	~88%

Data is estimated from graphical representations in the source and is for illustrative purposes.

Table 2: Cumulative % Drug Release of Diclofenac Sodium from Matrix Tablets with Different HPMC Grades (Drug:Polymer Ratio 1:1)[5]

Time (hours)	HPMC K4M	HPMC K15M
1	~25%	~20%
2	~43%	~33%
4	~65%	~50%
6	~80%	~65%
8	~99%	~78%

Data is estimated from graphical representations in the source and is for illustrative purposes.

Table 3: Cumulative % Drug Release of Isoniazid from Matrix Tablets with Different HPMC Grades (40% Polymer Ratio)[6]

Time (hours)	HPMC K100LV	HPMC K4M	HPMC K15M	HPMC K100M
1	~40%	~35%	~33%	~32%
2	~60%	~50%	~48%	~47%
4	~85%	~70%	~68%	~67%
6	~98%	~85%	~83%	~82%
8	-	~95%	~93%	~92%

Data is estimated from graphical representations in the source and is for illustrative purposes.

Experimental Protocols

Preparation of Controlled-Release Matrix Tablets by Direct Compression

This protocol describes a general method for the preparation of HPMC matrix tablets.

Materials:

- Active Pharmaceutical Ingredient (API)
- HPMC (desired grade, e.g., K4M, K15M, K100M)
- Diluent (e.g., Lactose, Microcrystalline Cellulose)
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide)

Procedure:

- Sieving: Pass the API, HPMC, and diluent through a suitable mesh sieve (e.g., #40) to ensure uniformity of particle size.
- Blending: Geometrically mix the sieved API, HPMC, and diluent in a blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous powder blend.

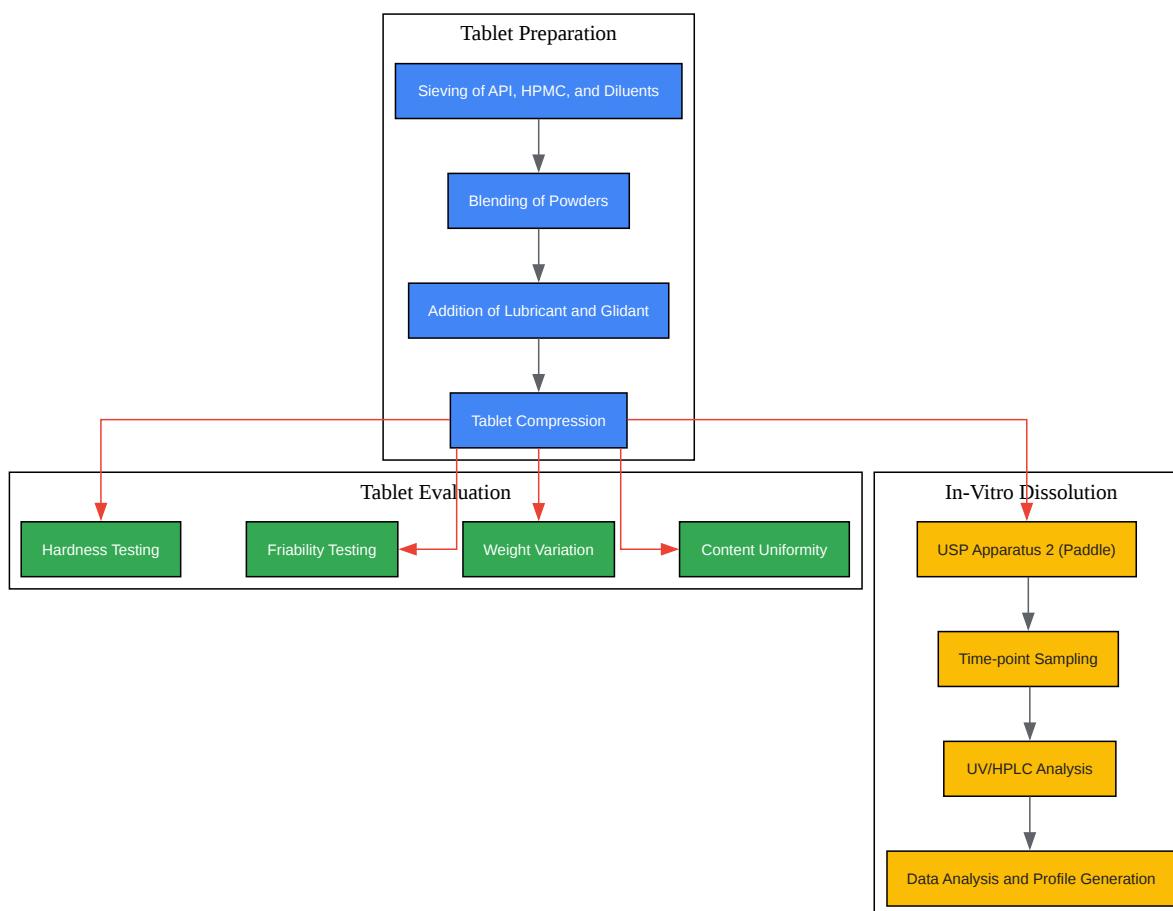
- Lubrication: Add the lubricant and glidant to the powder blend and mix for a shorter duration (e.g., 3-5 minutes).
- Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be adjusted to achieve tablets of a desired hardness.

In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

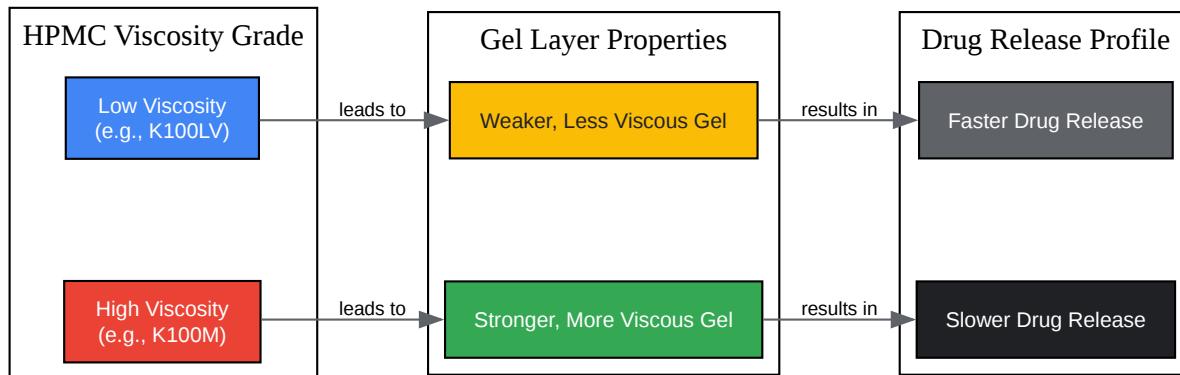
This protocol outlines a standard procedure for evaluating the in-vitro drug release from HPMC matrix tablets.

Apparatus and Conditions:

- Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[\[3\]](#)
- Dissolution Medium: 900 mL of a suitable buffer solution (e.g., pH 6.8 phosphate buffer).[\[3\]](#) [\[7\]](#) The choice of medium should be based on the physiological conditions to be simulated.[\[8\]](#) [\[9\]](#)
- Temperature: 37 ± 0.5 °C.[\[7\]](#)
- Paddle Speed: 50 rpm.[\[3\]](#)


Procedure:

- Place 900 mL of the dissolution medium in each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5 °C.
- Place one tablet in each vessel.
- Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples through a suitable filter (e.g., 0.45 μ m).


- Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point.

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow for evaluating HPMC grades and the logical relationship between HPMC viscosity and drug release.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPMC matrix tablet preparation and evaluation.

[Click to download full resolution via product page](#)

Caption: Logical relationship between HPMC viscosity and drug release rate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjptonline.org [rjptonline.org]
- 2. Comparison of HPMC Grades in Matrix Systems - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Controlled Release Hydrophilic Matrix Tablet Formulations of Isoniazid: Design and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Various Grades of Hydroxypropylmethylcellulose Matrix Systems as Oral Sustained Release Drug Delivery systems - ProQuest [proquest.com]
- 8. News - Dissolution Method and Precautions for HPMC [ihpmc.com]

- 9. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [Comparative analysis of different grades of HPMC for controlled release]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13716658#comparative-analysis-of-different-grades-of-hpmc-for-controlled-release>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com